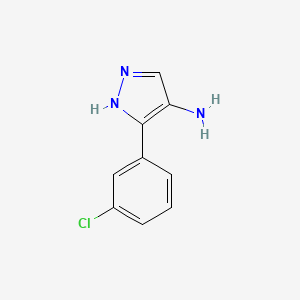

3-(3-chlorophenyl)-1H-pyrazol-4-amine

Description

The study of pyrazole (B372694) and its derivatives is a continually expanding area of chemical research, driven by their presence in numerous pharmacologically active compounds. Understanding the unique characteristics of substituted pyrazoles, such as 3-(3-chlorophenyl)-1H-pyrazol-4-amine, requires a foundational knowledge of the pyrazole ring system itself and the influence of its substituents.

Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This arrangement imparts distinct properties to the ring. It is an aromatic heterocycle, fulfilling Hückel's rule with a planar structure and a cyclic array of six π-electrons. This aromaticity confers significant stability to the pyrazole ring.

The pyrazole ring possesses two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen, which is sp²-hybridized and contributes a lone pair of electrons to the aromatic system, and the other is a "pyridine-like" nitrogen, also sp²-hybridized, with its lone pair residing in an orbital in the plane of the ring, which imparts basic properties to the molecule. This dual nature allows for a rich and varied reactivity. The presence of these two nitrogen atoms also allows for the existence of tautomers, which are isomers that can interconvert through the migration of a proton. This tautomerism can influence the compound's reactivity and its interactions with biological targets.

The functionalization of the pyrazole core with chlorophenyl and amino groups is a common strategy in medicinal chemistry to modulate the biological activity of the resulting compounds.

The chlorophenyl group is a frequently incorporated moiety in drug design. The chlorine atom is an electron-withdrawing group, which can influence the electronic properties of the pyrazole ring. Its lipophilic nature can enhance the ability of a molecule to cross cell membranes, potentially improving its bioavailability. Furthermore, the position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly affect the compound's three-dimensional structure and its binding affinity to biological targets. Chlorophenyl-substituted pyrazoles have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. bibliotekanauki.plrsc.org

The amino group is a versatile functional group that can act as a hydrogen bond donor and a nucleophile. The introduction of an amino group onto the pyrazole ring can facilitate interactions with biological macromolecules, such as enzymes and receptors. Aminopyrazoles are crucial building blocks in the synthesis of more complex heterocyclic systems, including fused pyrazoles like pyrazolo[1,5-a]pyrimidines. mdpi.com Depending on its position on the pyrazole ring (3, 4, or 5-amino), the reactivity and biological activity profile of the aminopyrazole can vary significantly. For instance, 5-aminopyrazoles are widely used as synthons, while 4-aminopyrazoles have shown promise as anticonvulsant agents. mdpi.com

While the broader classes of chlorophenyl and amino-substituted pyrazoles are well-documented, specific academic research on This compound is notably limited in publicly accessible literature. This suggests that this particular isomer may be a novel compound or a synthetic intermediate that has not been extensively studied for its biological properties.

In contrast, its positional isomer, 3-(3-chlorophenyl)-1H-pyrazol-5-amine , is commercially available and has been recognized as a valuable building block in pharmaceutical and agrochemical research. chemimpex.com It serves as a key intermediate in the synthesis of various bioactive molecules, with applications in the development of anti-inflammatory and analgesic drugs, as well as herbicides and fungicides. chemimpex.comchemimpex.com

Research on other closely related isomers further highlights the importance of substituent positioning on the pyrazole ring. For example, derivatives of 3-(4-chlorophenyl)pyrazoles have been synthesized and evaluated for their antifungal and antitubercular activities. nih.gov Similarly, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been investigated as potential inhibitors of kinases for anti-glioma activity. nih.govdundee.ac.uk

The table below provides a comparative overview of some closely related isomers and their documented research context.

| Compound Name | Position of Substituents | Documented Significance/Research Area |

| This compound | 3-(3-chlorophenyl), 4-amino | Limited publicly available research data. |

| 3-(3-chlorophenyl)-1H-pyrazol-5-amine | 3-(3-chlorophenyl), 5-amino | Intermediate for pharmaceuticals (anti-inflammatory, analgesic) and agrochemicals (herbicides, fungicides). chemimpex.comchemimpex.com |

| Derivatives of 3-(4-chlorophenyl)pyrazole | 3-(4-chlorophenyl) | Investigated for antifungal and antitubercular activities. nih.gov |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | N1-(4-chlorophenyl) | Studied for kinase inhibition and anti-glioma properties. nih.govdundee.ac.uk |

| 4-(4-Chlorophenyl)-1H-pyrazol-3-amine | 4-(4-chlorophenyl), 3-amino | Commercially available building block. |

The scarcity of specific data on this compound underscores a potential area for future research. Its unique substitution pattern could lead to novel biological activities or chemical properties that differ from its more studied isomers. Further synthetic and biological evaluation of this compound is warranted to fully understand its potential in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

91857-92-0 |

|---|---|

Molecular Formula |

C9H8ClN3 |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |

InChI Key |

GDCRMRLHAYCXPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Chlorophenyl 1h Pyrazol 4 Amine and Analogous Pyrazole Derivatives

Classical Cyclization and Condensation Reaction Pathways

Traditional methods for pyrazole (B372694) synthesis have long relied on the cyclization and condensation of acyclic precursors. These well-established reactions form the bedrock of pyrazole chemistry, offering reliable routes to a wide array of derivatives.

Reaction of Hydrazine (B178648) Derivatives with 1,3-Difunctional Carbonyl Systems

A cornerstone in the synthesis of the pyrazole nucleus is the reaction between hydrazine or its derivatives and a 1,3-difunctional carbonyl compound. This approach, famously known as the Knorr pyrazole synthesis, is a straightforward and rapid method for obtaining polysubstituted pyrazoles. The versatility of this reaction allows for the use of various 1,3-dicarbonyl compounds, including β-diketones, β-ketoesters, and β-ketoaldehydes, as the three-carbon building block.

The mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. A notable aspect of this synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic effects of the substituents on both reactants.

| 1,3-Difunctional Carbonyl System | Reactant | Product |

|---|---|---|

| β-Diketone | Hydrazine | Disubstituted Pyrazole |

| β-Ketoester | Substituted Hydrazine | Trisubstituted Pyrazolone (B3327878) |

| β-Ketoaldehyde | Hydrazine | Monosubstituted Pyrazole |

Cyclization Reactions of Acetylenic Precursors with Hydrazines

An alternative classical route to pyrazoles involves the use of acetylenic carbonyl compounds as the three-carbon synthon. The reaction of α,β-acetylenic ketones with hydrazines provides a direct pathway to the pyrazole core. Similar to the Knorr synthesis, this reaction proceeds through a cyclocondensation mechanism.

The initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone. This is followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the alkyne, leading to a five-membered ring. A final tautomerization step results in the formation of the aromatic pyrazole. The regioselectivity of this reaction is also a key consideration, as the initial nucleophilic attack can occur at either the carbonyl carbon or the β-acetylenic carbon, potentially leading to isomeric products. The reaction conditions and the nature of the substituents on both the acetylenic precursor and the hydrazine can influence the regiochemical outcome.

Illustrative Synthesis of 3-(3-Chlorophenyl)-1H-pyrazol-5-amine (Isomeric Analogue)

The synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine, an isomer of the title compound, serves as a practical illustration of the reaction between a hydrazine and a β-ketonitrile, a type of 1,3-difunctional system. This method is one of the most versatile and widely employed for the preparation of 5-aminopyrazoles.

The synthesis commences with the appropriate β-ketonitrile, in this case, 3-(3-chlorophenyl)-3-oxopropanenitrile. This precursor is then reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol. The reaction typically proceeds under reflux conditions. The mechanism involves the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon. This cyclization and subsequent tautomerization lead to the formation of the stable 5-aminopyrazole ring system. This synthetic strategy is highly efficient for producing a wide range of 3-aryl-5-aminopyrazoles.

| Reactant 1 | Reactant 2 | Product | Key Reaction Type |

|---|---|---|---|

| 3-(3-chlorophenyl)-3-oxopropanenitrile | Hydrazine hydrate | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | Cyclocondensation |

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. These modern approaches aim to develop more environmentally benign, efficient, and sustainable methods for the synthesis of pyrazole derivatives.

Green Chemistry Principles in Pyrazole Synthesis

The application of green chemistry principles to pyrazole synthesis focuses on several key areas, including the use of greener solvents, alternative energy sources, and the development of catalyst-free or solvent-free reaction conditions. thieme-connect.comresearchgate.net The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. thieme-connect.com

Multi-component reactions (MCRs) are a prominent example of green synthetic strategies, as they allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps and purification procedures. thieme-connect.com The use of water as a solvent, microwave irradiation, and ultrasound-assisted synthesis are other green techniques that have been successfully applied to the synthesis of pyrazoles. beilstein-archives.orgnih.gov These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional methods. beilstein-archives.orgnih.gov

A significant advancement in green pyrazole synthesis is the development of solvent-free reaction conditions. researchgate.netnih.gov By eliminating the need for a solvent, these methods reduce the environmental impact associated with solvent production, use, and disposal. researchgate.net Solvent-free reactions are often conducted by simply mixing the neat reactants, sometimes with the aid of a catalyst, and applying heat or other forms of energy, such as microwave irradiation or mechanical grinding. nih.gov

These conditions can lead to highly efficient and rapid transformations, often with improved yields and selectivity. For instance, the synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can be performed under solvent-free conditions by heating, affording the products in high yields without the need for purification. The condensation of 1,3-dicarbonyl compounds with hydrazines can also be effectively carried out under solvent-free conditions, sometimes facilitated by a solid support or a catalyst. mdpi.com This approach not only aligns with the principles of green chemistry but can also simplify the experimental setup and product isolation.

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Solvent | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | Higher, due to solvent use and multi-step synthesis | Minimized through atom economy and fewer steps |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering benefits such as reduced reaction times, increased yields, and enhanced purity of products. In the context of pyrazole synthesis, microwave irradiation facilitates the rapid formation of the heterocyclic core.

One notable application involves the reaction of β-diketones with substituted hydrazines. For instance, 1,3-diaryl-propane-1,3-diones can be reacted with m-chlorophenyl hydrazine hydrochloride under microwave irradiation (600 watts) for a short duration of 3 minutes to produce 1-(3-chlorophenyl)-3,5-diaryl-pyrazoles in high yields (e.g., 86%). tsijournals.com This method significantly shortens the reaction time compared to conventional heating, which can take several hours. tsijournals.com The process is often conducted in the absence of a solvent or in a high-boiling point solvent like ethanol, acetic acid, or DMF. tsijournals.com

Another efficient microwave-mediated approach for preparing 1-aryl-1H-pyrazole-5-amines involves the reaction of 3-aminocrotononitrile (B73559) or a suitable α-cyanoketone with an aryl hydrazine. nih.gov The reactants are dissolved in 1 M HCl and heated in a microwave reactor at 150 °C for 10-15 minutes. nih.gov The use of water as a solvent makes this procedure environmentally benign and simplifies the workup, which typically involves basification with NaOH followed by vacuum filtration to isolate the product. nih.gov This protocol is scalable from milligram to gram quantities with yields often ranging from 70-90%. nih.gov

Researchers have also employed microwave-assisted synthesis for multi-step reactions. For example, new pyrazole derivatives have been synthesized in a two-step microwave-assisted process. The first step involves the reaction of acetophenone (B1666503), substituted phenylhydrazine (B124118), and DMF under microwave irradiation (200W) for 3 minutes. The resulting intermediate is then treated with a Vilsmeier-Haack reagent under microwave conditions (400W) to yield the final product within a total reaction time of 5-6 minutes. dergipark.org.tr

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazoles

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Microwave | 3 minutes | 86% | 600 W, solvent-free | tsijournals.com |

| Conventional | 6 hours | N/A | Refluxing | tsijournals.com |

| Microwave | 10-15 minutes | 70-90% | 150 °C, 1 M HCl (aq) | nih.gov |

Catalytic Strategies (e.g., Nano-Catalysts)

The use of catalysts, particularly nano-catalysts, has revolutionized the synthesis of pyrazole derivatives by offering high efficiency, selectivity, and reusability. These catalysts provide a large surface area for reactions to occur, often under milder conditions.

Magnetic nanoparticles have been employed as effective catalysts due to their easy separation from the reaction mixture using an external magnet. samipubco.comjsynthchem.com For example, a CoFe₂O₄@SiO₂@CPTES@Melamine magnetic nanocatalyst has been successfully used for the one-pot, three-component synthesis of 5-amino-1-phenyl-3-(substituted phenyl)-1H-pyrazole-4-carbonitriles. samipubco.com The reaction of a substituted aldehyde (like 4-chlorobenzaldehyde), malononitrile, and phenylhydrazine proceeds in water at room temperature, highlighting the green credentials of this method. samipubco.com

Another novel magnetic nanocatalyst, Fe₃O₄@CPTMO-phenylalanine-Ni, has been developed for the synthesis of substituted pyrazoles. nih.govresearchgate.net This catalyst is effective in a one-pot, three-component reaction of arylglyoxals, cyclic 1,3-diketones, and 1H-pyrazole-5-amines in a water/acetone mixture at 80 °C. nih.govresearchgate.net The catalyst demonstrates high stability and can be recycled for several consecutive runs without a significant loss in activity. nih.govresearchgate.net

Furthermore, a guanidine-functionalized magnetic nano-catalyst (Fe₃O₄@SiO₂-NH₂@TCT-Guanidine) has been shown to be highly efficient for the synthesis of 5-aminopyrazole-4-carbonitriles. jsynthchem.com The optimal conditions for this one-pot, three-component reaction were found to be in water at 70°C, yielding the desired products in high yields. jsynthchem.com The catalyst's reusability for at least ten cycles without noticeable loss of activity makes it a sustainable option. jsynthchem.com The use of nano-catalysts like nano SiO₂ has also been reported for synthesizing pyranopyrazole derivatives in aqueous media. nih.gov

Flow Chemistry Methodologies for Pyrazole Derivatives

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, improved scalability, and faster reaction times. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various pyrazole derivatives.

A continuous-flow process has been developed for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. mdpi.com This method involves the reaction of terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides to generate ynones in situ, which then react with hydrazine derivatives. mdpi.com This transition-metal-free process operates under mild conditions with a residence time of around 70 minutes. mdpi.com

Another two-stage flow synthesis of pyrazoles starts from acetophenones. galchimia.com In the first stage, acetophenone is condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) in a stainless-steel coil at 170 °C. The resulting enaminone intermediate is then mixed with a hydrazine solution in a glass mixer-chip at 150 °C to form the pyrazole product. galchimia.com This tandem approach demonstrates the efficiency of integrating multiple reaction steps in a continuous setup. galchimia.com The reaction time for the second step is significantly short, at only 2 minutes. galchimia.com

Flow chemistry has also been utilized for the synthesis of pyrazolopyrimidinone (B8486647) derivatives, which are important pharmaceutical scaffolds. mdpi.com Starting from arylaldehydes and pyrazoles, a solution of the materials is pumped through a sulphonated graphene oxide catalyst at 120 °C. This method drastically reduces the reaction time from 9 hours in a batch process to just 16 minutes under flow conditions, while achieving similar yields. mdpi.com

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. mdpi.combeilstein-journals.org This approach is valued for its atom economy, step economy, and the ability to rapidly generate libraries of complex molecules. mdpi.com

The synthesis of pyrazole derivatives frequently employs MCRs. A common strategy is the four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often facilitated by a catalyst, to produce pyranopyrazole derivatives. nih.gov This reaction proceeds through a series of condensation and cyclization steps. nih.gov

Another example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, which can be catalyzed by substances like Yb(PFO)₃. beilstein-journals.org Similarly, pyrazoles can be synthesized from malononitrile, aldehydes, and hydrazines in a three-component fashion. beilstein-journals.org These reactions can be extended to four-component syntheses by including a β-ketoester, leading to the formation of pyrano[2,3-c]pyrazoles. beilstein-journals.org

Ultrasound irradiation has also been used to promote MCRs for pyrazole synthesis. For instance, 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids were synthesized in high yields (91–97%) and short reaction times (55–65 min) via a multicomponent reaction under ultrasound irradiation at 50 °C. mdpi.com

Synthetic Transformations for Functionalization of Pyrazole Amines

The amino group on the pyrazole ring serves as a versatile handle for further structural modifications, allowing for the synthesis of a wide array of derivatives with diverse properties.

Reductive Amination Routes

Reductive amination is a widely used method to form C-N bonds and is particularly useful for the functionalization of pyrazole amines. ineosopen.org The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

An efficient one-pot, two-step synthesis of N-substituted pyrazole amines has been reported, starting from a pyrazole amine and an aldehyde. researchgate.net For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can be reacted with p-methoxybenzaldehyde in a solvent-free condensation followed by reduction to yield the N-benzyl substituted product. researchgate.net

This methodology has also been applied to ferrocene-containing pyrazoles. ineosopen.orgresearchgate.net The reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various primary and secondary amines has been studied, with sodium triacetoxyborohydride (B8407120) in dichloroethane being an effective reducing system. ineosopen.org This approach allows for the introduction of various substituents on the amino group, thereby modifying the properties of the parent molecule. ineosopen.orgresearchgate.net In the synthesis of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines, a free amino group can be alkylated via reductive amination by reacting it with a substituted aldehyde or ketone. beilstein-journals.org

Synthesis of Fused Pyrazole Systems Incorporating Chlorophenyl Moieties

Fused pyrazole systems, where the pyrazole ring is annulated with another heterocyclic ring, are of significant interest in medicinal chemistry. The incorporation of a chlorophenyl moiety can further modulate the biological activity of these compounds.

The synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been reported as a precursor for various fused ring systems. scilit.comresearchgate.net These precursors can be cyclized to form pyrazolo-triazines, pyrazolo-oxadiazoles, and other fused heterocycles.

In another example, the reaction of 5-chloro-1-phenyltetrazole with chalcones (derived from substituted benzaldehydes) in the presence of hydrazine leads to the formation of pyrazole-tetrazole hybrid compounds. mdpi.com This strategy allows for the linking of a pyrazole ring, potentially bearing a chlorophenyl substituent, to a tetrazole ring. mdpi.com

The synthesis of pyrazolo[3,4-b]pyridines, a class of fused pyrazoles, can be achieved through various routes. One method involves the reaction of 5-aminopyrazoles with β-diketones. For instance, reacting a 5-aminopyrazole with a trifluoromethyl-β-diketone in refluxing acetic acid can yield 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org By choosing appropriate starting materials, such as a 5-amino-3-(3-chlorophenyl)pyrazole, fused systems with the desired chlorophenyl moiety can be constructed.

Table of Compounds Mentioned

| Compound Name | Structure |

|---|---|

| 3-(3-chlorophenyl)-1H-pyrazol-4-amine | C₉H₈ClN₃ |

| 1-(3-chlorophenyl)-3,5-diaryl-pyrazole | Varies based on aryl groups |

| m-chlorophenyl hydrazine hydrochloride | C₆H₈Cl₂N₂ |

| 1,3-diaryl-propane-1,3-dione | Varies based on aryl groups |

| 1-aryl-1H-pyrazole-5-amine | Varies based on aryl group |

| 3-aminocrotononitrile | C₄H₆N₂ |

| α-cyanoketone | Varies |

| Acetophenone | C₈H₈O |

| Dimethylformamide (DMF) | C₃H₇NO |

| Vilsmeier-Haack reagent | Varies |

| 4-chlorobenzaldehyde | C₇H₅ClO |

| Malononitrile | C₃H₂N₂ |

| Phenylhydrazine | C₆H₈N₂ |

| Arylglyoxal | Varies |

| Terminal aryl alkyne | Varies |

| Acyl chloride | Varies |

| Dimethylformamide dimethyl acetal (DMADMF) | C₅H₁₃NO₂ |

| Ethyl acetoacetate | C₆H₁₀O₃ |

| Yb(PFO)₃ | Ytterbium(III) perfluorooctanoate |

| 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one | Complex hybrid |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | C₈H₁₅N₃ |

| p-methoxybenzaldehyde | C₈H₈O₂ |

| 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | C₂₀H₁₆FeN₂O |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ |

| Dichloroethane | C₂H₄Cl₂ |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide | C₁₀H₉ClN₄O₂ |

| 5-chloro-1-phenyltetrazole | C₇H₅ClN₄ |

| 5-aminopyrazole | C₃H₅N₃ |

Computational Chemistry and Theoretical Investigations of 3 3 Chlorophenyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, providing a balance between accuracy and computational cost. For a molecule like 3-(3-chlorophenyl)-1H-pyrazol-4-amine, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy arrangement is known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached.

The analysis would likely reveal key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. A crucial aspect of the conformational analysis would be determining the rotational barrier around the single bond connecting the 3-chlorophenyl ring and the pyrazole (B372694) ring. This would identify the most stable conformer, which is typically the one with the lowest energy, by exploring how the molecule's energy changes as the two rings rotate relative to each other. Such calculations are often performed in the gas phase using a standard basis set like B3LYP/6-311G++.

Table 1: Illustrative Optimized Geometric Parameters (Template) This table is a template showing typical data obtained from a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | e.g., ~1.75 Å |

| C-N (pyrazole) | e.g., ~1.38 Å | |

| N-N (pyrazole) | e.g., ~1.35 Å | |

| C-NH2 | e.g., ~1.40 Å | |

| Bond Angle | C-C-Cl | e.g., ~119° |

| C-N-N (pyrazole) | e.g., ~105° | |

| Dihedral Angle | Cl-C-C-C (phenyl) | e.g., ~0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and polarizable. Analysis of the spatial distribution of these orbitals would show that the HOMO is likely localized on the electron-rich pyrazole ring and the amine group, while the LUMO may be distributed across the chlorophenyl ring, indicating the pathways for charge transfer within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Properties (Template) This table is a template showing typical data obtained from an FMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | e.g., -5.5 to -6.5 eV |

| LUMO Energy | e.g., -1.0 to -2.0 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atoms of the pyrazole ring and the amine group, as well as the chlorine atom. These areas represent electron-rich sites that are prone to attack by electrophiles. Regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly the amine and N-H protons of the pyrazole ring, indicating these are the most likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled "donor" orbitals and empty "acceptor" orbitals. This method quantifies intramolecular charge transfer and delocalization, which are key to understanding molecular stability.

In this compound, NBO analysis would likely reveal significant delocalization effects. For instance, interactions between the lone pair orbitals (n) of the nitrogen atoms in the pyrazole and amine groups and the antibonding pi-star orbitals (π*) of the aromatic rings would be quantified. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the electronic delocalization. Higher E(2) values suggest stronger interactions and greater molecular stability.

Table 3: Illustrative NBO Donor-Acceptor Interactions (Template) This table is a template showing typical data obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amine) | π* (C-C pyrazole) | e.g., 15-25 |

| π (C-C phenyl) | π* (C-C pyrazole) | e.g., 5-15 |

Theoretical vibrational analysis uses DFT to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding normal modes (the specific patterns of atomic motion) can be determined.

For this compound, this analysis would predict the frequencies for characteristic bond stretches, bends, and torsions. Key vibrational modes would include the N-H stretches of the amine and pyrazole groups (typically in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic rings (~3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the rings (~1400-1600 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹). These theoretical predictions are often scaled by a factor to correct for systematic errors and can be compared with experimental FTIR and Raman spectra to confirm the molecular structure.

Table 4: Illustrative Predicted Vibrational Frequencies (Template) This table is a template showing typical data obtained from a vibrational frequency calculation.

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν1 | N-H stretch (amine, asym) | e.g., ~3450 |

| ν2 | N-H stretch (amine, sym) | e.g., ~3360 |

| ν3 | C-H stretch (phenyl) | e.g., ~3080 |

| ν4 | C=N/C=C stretch (ring) | e.g., ~1590 |

| ν5 | N-H bend (amine) | e.g., ~1620 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule behaves in a more realistic environment, such as in a solvent.

For this compound, an MD simulation would typically place the molecule in a box filled with solvent molecules (e.g., water) and track its trajectory over nanoseconds. This would allow for the study of conformational changes, such as the rotation of the phenyl ring, in a dynamic context. Furthermore, MD simulations are crucial for understanding solvation effects. By analyzing the radial distribution functions between the solute and solvent, one can characterize the structure of the solvation shells, identifying how water molecules arrange themselves around key functional groups like the amine and the pyrazole nitrogens through hydrogen bonding. This provides critical information about the molecule's behavior and interactions in a biological or chemical solution.

Reactivity Analysis via Quantum Chemical Descriptors (e.g., ELF, LOL, Fukui Functions)

The reactivity and stability of this compound can be thoroughly investigated using quantum chemical descriptors derived from density functional theory (DFT) calculations. These descriptors provide valuable insights into the molecule's electronic structure and its propensity to engage in chemical reactions. Key descriptors for this analysis include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and Fukui functions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

Topological analyses of the electron density, such as ELF and LOL, are instrumental in characterizing the nature of chemical bonds within a molecule. researchgate.net For a compound like this compound, these analyses would reveal the covalent character of the bonds and the regions corresponding to lone pair electrons. The ELF and LOL analyses provide a visual representation of electron localization, which is crucial for understanding the molecule's reactivity. Regions of high electron localization are indicative of core electrons, covalent bonds, and lone pairs, which are often the sites of electrophilic attack.

Fukui Functions:

Fukui functions are essential for predicting the local reactivity of different atomic sites within this compound. These functions help in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atom, one can rank the reactive centers within the molecule. For instance, the nitrogen atoms of the pyrazole ring and the amino group, as well as specific carbon atoms on both the pyrazole and chlorophenyl rings, would be analyzed to determine their reactivity. This information is invaluable for understanding the molecule's interaction with biological macromolecules and for designing derivatives with enhanced activity.

A comprehensive theoretical investigation of a similar compound, 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile, has demonstrated the utility of these descriptors. dntb.gov.ua Such studies involve optimizing the molecular geometry using DFT methods (e.g., B3LYP with a suitable basis set) and then calculating the ELF, LOL, and Fukui functions to map the electronic and reactivity characteristics of the molecule. researchgate.net These computational approaches provide a theoretical framework for understanding the chemical behavior of pyrazole derivatives. dntb.gov.ua

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in elucidating the relationship between the chemical structure of this compound and its biological activity. ej-chem.orgsemanticscholar.org These studies help in identifying the key molecular features that govern the compound's efficacy and in designing more potent analogues. ej-chem.org

The core structure, consisting of a pyrazole ring linked to a 3-chlorophenyl group and an amine substituent, presents several opportunities for modification to explore the SAR. Key aspects of the SAR for this class of compounds include:

Substituents on the Pyrazole Ring: The amine group at the 4-position of the pyrazole ring is a key feature that can participate in hydrogen bonding with biological targets. Modifications at other positions of the pyrazole ring, such as the N1 position, can also modulate the activity.

Physicochemical Properties: QSAR models often correlate biological activity with various molecular descriptors, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). researchgate.net For pyrazolone (B3327878) derivatives, descriptors like hydration energy and molecular volume have been used to develop QSAR models for antimicrobial activity. researchgate.net

The following table summarizes the general structure-activity relationships for pyrazole derivatives based on available literature:

| Molecular Feature | Impact on Biological Activity | References |

| Phenyl Ring Substitution | The position of electron-withdrawing groups like chlorine can influence binding affinity with target proteins. | ijbiotech.com |

| Pyrazole Ring Substitution | The amine group is often crucial for forming hydrogen bonds in the active site of target enzymes. | nih.gov |

| Overall Lipophilicity | A balance in lipophilicity is essential for good absorption and distribution. | researchgate.net |

| Molecular Shape and Size | Steric factors play a significant role in the complementary fit with the binding pocket of macromolecules. | nih.govresearchgate.net |

By systematically modifying the structure of this compound and evaluating the activity of the resulting analogues, it is possible to build robust QSAR models. These models can then be used to predict the activity of novel derivatives, thereby accelerating the drug discovery process.

Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a macromolecular target. bohrium.com For pyrazole derivatives, a common class of targets is protein kinases, which are crucial in cancer and inflammatory diseases. nih.govresearchgate.net Relevant protein kinases for docking studies with this compound include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govnih.gov

Binding Interactions with Protein Kinases:

Docking studies of pyrazole analogues with protein kinases have revealed common interaction patterns. The pyrazole core often serves as a scaffold that anchors the molecule in the ATP-binding pocket of the kinase. nih.gov The amine substituent on the pyrazole ring is typically involved in forming crucial hydrogen bonds with backbone atoms of the hinge region of the kinase, a key interaction for potent inhibition. nih.govnih.gov

Docking Results for Related Pyrazole Derivatives:

The following table summarizes the results of molecular docking studies of various pyrazole derivatives with different protein kinases, providing an indication of the potential interactions and binding affinities for this compound.

| Compound Derivative | Target Macromolecule (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | References |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Not specified | nih.govresearchgate.net |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 | Not specified | nih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | CDK2 (7KJS) | Not specified | Leu83 | nih.gov |

| 1,3,5-triazine-based pyrazole derivative | EGFR (6V6O) | Not specified | Multiple H-bonds | rsc.org |

| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Succinate (B1194679) Dehydrogenase (SDH) | Not specified | Predicted binding in the active site | nih.gov |

These studies indicate that pyrazole derivatives can bind to the active sites of various kinases with high affinity. nih.govresearchgate.net The specific interactions observed in these docking studies, such as hydrogen bonds with hinge region residues and hydrophobic interactions with other parts of the active site, provide a model for how this compound might interact with these important drug targets.

Chemical Reactivity and Derivatization Strategies for 3 3 Chlorophenyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Amine Moiety (–NH2)

The 4-amino group (–NH2) on the pyrazole ring is a primary aromatic amine and, as such, exhibits characteristic nucleophilic properties. It is a potent activating group, meaning it donates electron density into the pyrazole ring system, enhancing its reactivity toward electrophiles. Key transformations involving this amine group include acylation, alkylation, and diazotization.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a variety of functional groups or to protect the amine during subsequent chemical transformations.

Alkylation: While direct N-alkylation of the exocyclic amine can be challenging to control, it can be achieved under specific conditions. More commonly, alkylation occurs at one of the pyrazole ring nitrogens, a reactivity influenced by the tautomeric nature of the 1H-pyrazole system.

Diazotization: Treatment of the 4-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a pyrazolediazonium salt. These diazonium salts are highly valuable synthetic intermediates. Though often unstable, they can be used immediately in subsequent reactions, such as Sandmeyer-type reactions to introduce halides or cyano groups, or in azo coupling reactions to form vibrant azo dyes.

Table 1: Key Reactions of the Pyrazole Amine Moiety

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)acetamide |

| Diazotization | NaNO₂, HCl | 3-(3-chlorophenyl)-1H-pyrazol-4-diazonium chloride |

| Azo Coupling | Phenol (after diazotization) | Azo dye |

Tautomerism in 1H-Pyrazole Systems and its Influence on Reactivity

Unsubstituted or asymmetrically substituted 1H-pyrazoles, such as 3-(3-chlorophenyl)-1H-pyrazol-4-amine, exhibit annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this specific molecule, an equilibrium exists between the 3-(3-chlorophenyl) and the 5-(3-chlorophenyl) tautomers.

The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and temperature. The electronic properties of the substituents play a crucial role; for instance, studies on similar 4-bromo-1H-pyrazoles have shown that the tautomer where a substituent is at the 3-position is often more stable than the 5-substituted counterpart. wikipedia.org

This tautomerism has a profound impact on reactivity, particularly in reactions involving the ring nitrogen atoms, such as N-alkylation. The reaction can potentially occur at either of the two nitrogen atoms, leading to a mixture of regioisomeric products. The ratio of these products is dependent on the tautomeric equilibrium and the specific reaction conditions, including the choice of alkylating agent and base. The existence of both a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen gives the pyrazole ring amphoteric properties, further diversifying its chemical behavior in different media. acsgcipr.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the existing substituents.

Electrophilic Substitution: The pyrazole ring itself directs electrophiles primarily to the C4 position. acsgcipr.orgmdpi.com However, in this compound, this position is already occupied. The 4-amino group is a strong activating group, significantly increasing the electron density of the entire ring and making it more reactive towards electrophiles. The 3-(3-chlorophenyl) group, being moderately deactivating due to its inductive electron-withdrawing effect, has a lesser influence. Consequently, electrophilic attack is most likely to occur at the C5 position, which is activated by the adjacent amino group.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally less common because the ring is inherently electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. nih.gov The positions most susceptible to nucleophilic attack are C3 and C5, which are adjacent to the electronegative nitrogen atoms. acsgcipr.orgmdpi.com In the title compound, the electron-donating amino group at C4 further disfavors nucleophilic attack on the ring.

Table 2: Influence of Substituents on Pyrazole Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution |

|---|---|---|---|

| -NH₂ | C4 | Strongly Activating | Directs to C5 (since C4 is blocked) |

| -C₆H₄Cl | C3 | Weakly Deactivating (Inductive) | Deactivates C3 and C5 slightly |

Transformations Involving the Chlorophenyl Substituent

The chlorine atom on the phenyl ring provides another site for chemical modification, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, although the latter requires harsh conditions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The chlorine atom can be replaced by various aryl or vinyl groups by reacting the compound with a boronic acid in the presence of a palladium catalyst and a base. This is a highly versatile method for creating biaryl structures. rsc.orgnih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the chlorophenyl group with a primary or secondary amine, using a palladium catalyst. acsgcipr.orgmdpi.comwikipedia.org This is a key method for synthesizing more complex aniline (B41778) derivatives.

Sonogashira Coupling: A carbon-carbon bond can be formed between the chlorophenyl group and a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): Direct replacement of the chlorine with a strong nucleophile (e.g., methoxide, thiolate) is possible but typically requires high temperatures and pressures, as the phenyl ring is not strongly activated by other electron-withdrawing groups. preprints.org

Table 3: Potential Transformations of the Chlorophenyl Group

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst + Base | C-C (Aryl-Aryl) |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst + Base | C-N |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) | C-C (Aryl-Alkynyl) |

| Heck Coupling | Alkene | Pd(0) catalyst + Base | C-C (Aryl-Vinyl) |

Cyclocondensation Reactions of the Amine Group for Fused Heterocycles

The 4-amino group, in conjunction with the adjacent C5-H or N1-H of the pyrazole ring, serves as a dinucleophilic system. This reactivity is widely exploited in cyclocondensation reactions with 1,3-bielectrophiles to construct fused heterocyclic systems of significant medicinal and material science interest.

Synthesis of Pyrazolo[3,4-d]pyrimidines: Reaction with various one-carbon and two-carbon synthons can lead to the formation of the pyrimidine (B1678525) ring. For instance, treatment with formamide (B127407) or orthoesters can yield the pyrazolo[3,4-d]pyrimidine core. Cyclization with nitriles in the presence of a base is another common route to this fused system. acs.orgnih.gov This scaffold is a well-known purine (B94841) isostere and is found in many kinase inhibitors.

Synthesis of Pyrazolo[3,4-b]pyridines: The pyridine (B92270) ring can be annulated onto the pyrazole core by reacting the aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents. nih.gov For example, the Friedländer annulation, involving the reaction with a β-ketoester, is a classic method to generate the corresponding pyrazolo[3,4-b]pyridinone, which can be further functionalized.

These cyclocondensation strategies provide a modular and efficient approach to building molecular complexity, starting from the relatively simple aminopyrazole building block.

Table 4: Common Cyclocondensation Reactions

| Reagent Type | Fused Heterocycle Formed |

|---|---|

| β-Ketoesters, α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine |

| Diethyl 2-(ethoxymethylene)malonate | Pyrazolo[3,4-b]pyridinone |

| Formamide, Urea, Isothiocyanates | Pyrazolo[3,4-d]pyrimidine |

| Nitriles | Pyrazolo[3,4-d]pyrimidine |

Future Research Directions and Emerging Trends for 3 3 Chlorophenyl 1h Pyrazol 4 Amine

Development of More Efficient and Selective Synthetic Routes

While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis and reactions involving 1,3-dicarbonyl compounds, are well-established, future research will likely focus on developing more advanced and efficient synthetic pathways for 3-(3-chlorophenyl)-1H-pyrazol-4-amine. wikipedia.org The synthesis of aminopyrazoles often faces challenges with regioselectivity, where reactions can yield mixtures of isomers. chim.it

A significant area for future development is the establishment of regiodivergent conditions that allow for the selective synthesis of a specific isomer. For instance, studies on related aminopyrazoles have shown that kinetic versus thermodynamic control can dictate the final product; basic conditions at low temperatures can favor one isomer, while neutral conditions at higher temperatures favor another. nih.gov Applying and refining such models for the synthesis of this compound is a critical research direction.

Modern synthetic methodologies are also expected to play a crucial role. Techniques such as microwave-assisted synthesis, ultrasound-mediated reactions, and continuous flow processing offer significant advantages, including reduced reaction times, improved yields, and enhanced safety profiles. beilstein-journals.orgnih.gov The adoption of green chemistry principles, utilizing solvent-free conditions or environmentally benign catalysts, represents another important trend in the synthesis of pyrazole derivatives.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Classical Batch Synthesis | Well-established, versatile | Long reaction times, potential for low selectivity, safety concerns | Optimization of reaction conditions for higher regioselectivity |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields | Specialized equipment required, scalability can be a challenge | Application to multi-step syntheses and library generation |

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability | High initial setup cost, potential for clogging | Integration of in-line purification and analysis |

| Green Chemistry Approaches | Reduced waste, use of non-toxic reagents/solvents | Catalyst development can be complex | Design of reusable catalysts and solvent-free reaction protocols |

Advanced Computational Approaches for Structure-Reactivity Correlations

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts, and understanding structure-activity relationships (SAR). For this compound, advanced computational approaches can provide deep insights that are difficult to obtain through experimental work alone.

Future research will likely employ Density Functional Theory (DFT) calculations to investigate the electronic structure of the molecule. semanticscholar.org3wpharm.com These calculations can determine global descriptor values that correlate the chemical structure with its reactivity and potential efficacy in applications like corrosion inhibition. semanticscholar.org Molecular docking and more rigorous binding energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) protocol, can be used to predict how the molecule might interact with various targets, guiding the design of new derivatives with enhanced properties. researchgate.net These in silico studies are crucial for prioritizing synthetic targets and reducing the time and resources spent on experimental screening.

In-depth Mechanistic Studies of Chemical Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. For the synthesis of this compound and its subsequent functionalization, detailed mechanistic studies are a key area for future investigation.

Research into the synthesis of related pyrazoles has revealed complex mechanisms, such as oxidation-induced N-N bond coupling on metal centers. britannica.com Kinetic and stoichiometric experiments, coupled with the characterization of reaction intermediates, can elucidate the rate-determining steps and the influence of catalysts, solvents, and reagents on the reaction pathway. For example, understanding the Michael equilibration model in aminopyrazole synthesis has been crucial for controlling site selectivity. nih.gov Similar in-depth studies focusing on the specific precursors and reaction conditions for this compound are needed to achieve precise control over its synthesis.

Exploration of Novel Non-Biological Applications in Emerging Technologies

While pyrazole derivatives are heavily explored in medicinal chemistry, their unique structural and electronic properties make them attractive candidates for various non-biological applications. nih.govbohrium.com A significant future research direction for this compound is the exploration of its potential in materials science and other emerging technologies.

One promising area is corrosion inhibition . Pyrazole derivatives have been identified as effective corrosion inhibitors for metals like carbon steel in acidic environments. semanticscholar.org3wpharm.comacs.org The nitrogen atoms in the pyrazole ring and the amino group can adsorb onto the metal surface, forming a protective film that mitigates corrosion. semanticscholar.orgresearchgate.net Future studies could evaluate the efficiency of this compound in this capacity, using electrochemical techniques and surface morphological analysis. britannica.com

Another emerging field is coordination chemistry . The pyrazole scaffold is an excellent N,N-donor ligand capable of forming stable complexes with a wide variety of metals. researchgate.netnih.gov The resulting coordination complexes have potential applications in catalysis, sensing, and the development of novel materials with unique magnetic or photophysical properties. rsc.org Research into the ligand behavior of this compound could open up new avenues for its use in creating functional metal-organic materials.

Furthermore, the photophysical properties of pyrazole derivatives suggest their potential use as chemosensors or components in optoelectronic materials . The combination of the pyrazole ring with other functional moieties can lead to compounds that exhibit changes in fluorescence or color upon binding to specific ions or molecules, making them useful for environmental and biological monitoring.

Table 2: Potential Non-Biological Applications and Research Approaches

| Application Area | Underlying Principle | Key Research Methods |

|---|---|---|

| Corrosion Inhibition | Adsorption of inhibitor molecules on metal surfaces via heteroatoms (N) to form a protective layer. semanticscholar.orgresearchgate.net | Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization (PDP), Weight Loss Measurements, Scanning Electron Microscopy (SEM). semanticscholar.orgacs.org |

| Coordination Chemistry | Pyrazole ring acts as a chelating ligand for metal ions, forming stable coordination complexes. researchgate.netrsc.org | Single-Crystal X-ray Diffraction, Spectroscopic Analysis (IR, UV-Vis), Magnetic Susceptibility Measurements. |

| Chemosensors | Changes in photophysical properties (fluorescence, color) upon binding with target analytes. | Absorption and Fluorescence Spectroscopy, NMR Titration. |

Interdisciplinary Research Integrating Synthesis, Characterization, and Computational Modeling

The most impactful future research on this compound will be interdisciplinary, creating a synergistic loop between synthesis, characterization, and computational modeling. This integrated approach allows for a more rational and efficient exploration of the compound's potential.

For instance, in the development of new corrosion inhibitors, computational studies (DFT, molecular dynamics) can predict the adsorption behavior and inhibition potential of the molecule. semanticscholar.orgacs.org These theoretical insights can then guide synthetic chemists in creating derivatives with modified functional groups to enhance performance. The newly synthesized compounds would then be evaluated using experimental techniques (electrochemistry, surface analysis), and the results would be used to refine the computational models. This iterative cycle of design, synthesis, and testing, as demonstrated in studies of other pyrazole derivatives, accelerates the discovery of materials with superior properties. researchgate.net Such an integrated strategy will be essential for unlocking the full potential of this compound in both established and emerging fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-chlorophenyl)-1H-pyrazol-4-amine, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves condensation of 3-chlorophenyl hydrazine with β-keto nitriles or esters under acidic conditions. For example, a modified procedure from uses copper(I) bromide and cesium carbonate to catalyze cyclization. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (ethanol/water) is critical to achieve ≥95% purity, as validated by HPLC .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17–25% | 95% |

| Purification | Ethyl acetate/hexane gradient | — | ≥98% |

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use a combination of / NMR (to confirm aromatic protons and pyrazole ring carbons), HRMS (for molecular ion validation), and IR spectroscopy (to detect NH₂ stretching at ~3300 cm) . X-ray crystallography (e.g., SHELX refinement) is recommended for resolving stereochemical ambiguities .

Q. What biological screening assays are appropriate for preliminary evaluation of this compound?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish IC .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring impact biological activity?

- Methodology : Conduct SAR studies by synthesizing analogs (e.g., 3-trifluoromethyl or 4-fluoro derivatives) and comparing their bioactivity. For example, shows that trifluoromethyl groups enhance antibacterial potency. Use molecular docking (e.g., AutoDock Vina) to correlate activity with target binding (e.g., bacterial enzymes) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodology : Slow evaporation from DMSO/ethanol mixtures at 4°C often yields suitable crystals. If twinning occurs (common in chlorophenyl derivatives), use SHELXL for refinement with HKLF 5 data to model disorder .

- Crystallographic Data (from analogous compounds):

| Space Group | Unit Cell Parameters (Å) | Resolution (Å) | R Factor |

|---|---|---|---|

| P1 | a=10.25, b=10.46, c=10.55 | 0.84 | 0.031 |

Q. How should contradictory data in biological assays be analyzed?

- Methodology :

- Reproducibility : Test under standardized conditions (e.g., fixed pH, serum-free media).

- Impurity Interference : Characterize byproducts via LC-MS and retest purified batches. highlights that ≤2% impurities (e.g., 3-chlorophenyl byproducts) can skew activity .

Q. What advanced techniques are recommended for studying metabolic stability?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

- Isotope Labeling : Use -labeled amine groups to track degradation pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.